molecular formula C13H28O2Si2 B14490265 2,2,5,5,8,8-Hexamethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane CAS No. 64277-56-1

2,2,5,5,8,8-Hexamethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane

Cat. No.: B14490265
CAS No.: 64277-56-1
M. Wt: 272.53 g/mol
InChI Key: GQFUCWVRQZOZHF-UHFFFAOYSA-N
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Description

2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene typically involves the reaction of 3,3-dimethyl-1,4-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like benzene or dichloromethane under an argon atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes. This would include maintaining anhydrous conditions and using efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene involves the interaction of the trimethylsiloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclodecasiloxane, eicosamethyl
  • 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane
  • 2,4-Dihydroxybenzoic acid, 3TMS derivative

Uniqueness

2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene is unique due to its specific structure, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

64277-56-1

Molecular Formula

C13H28O2Si2

Molecular Weight

272.53 g/mol

IUPAC Name

(3,3-dimethyl-4-trimethylsilyloxypenta-1,4-dien-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C13H28O2Si2/c1-11(14-16(5,6)7)13(3,4)12(2)15-17(8,9)10/h1-2H2,3-10H3

InChI Key

GQFUCWVRQZOZHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)O[Si](C)(C)C)C(=C)O[Si](C)(C)C

Origin of Product

United States

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